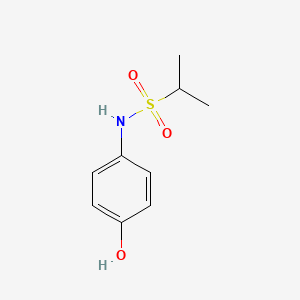
1,3,7-Trimethoxy-6-methyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Trimethoxy-6-methyl-9H-carbazole is a chemical compound belonging to the class of carbazoles. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
The synthesis of 1,3,7-Trimethoxy-6-methyl-9H-carbazole typically involves the methylation of carbazole derivatives. One common synthetic route includes the reaction of carbazole with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to achieve high yields .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
1,3,7-Trimethoxy-6-methyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,7-Trimethoxy-6-methyl-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives, which are important in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1,3,7-Trimethoxy-6-methyl-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating its activity by influencing its binding affinity and specificity. The compound can interact with various signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1,3,7-Trimethoxy-6-methyl-9H-carbazole can be compared with other carbazole derivatives such as:
1,3,6-Trimethoxy-9H-carbazole: Similar in structure but differs in the position of the methoxy groups, leading to different chemical and biological properties.
1,3,7-Trimethoxy-9H-carbazole: Lacks the methyl group at the 6-position, which can affect its reactivity and applications.
3,6-Dimethoxy-9H-carbazole:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting impact on its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
919090-32-7 |
|---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
1,3,7-trimethoxy-6-methyl-9H-carbazole |
InChI |
InChI=1S/C16H17NO3/c1-9-5-11-12-6-10(18-2)7-15(20-4)16(12)17-13(11)8-14(9)19-3/h5-8,17H,1-4H3 |
InChI-Schlüssel |
FXDDHGHJTKHVMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=C(C=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
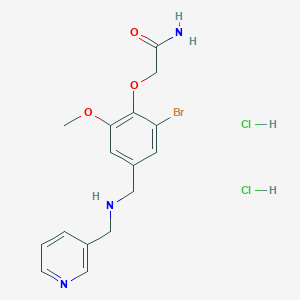
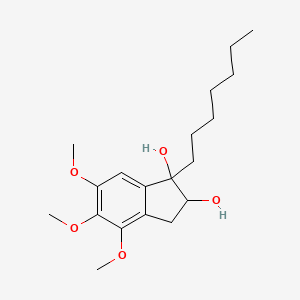

![1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B12636078.png)
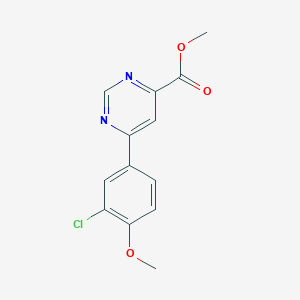

![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
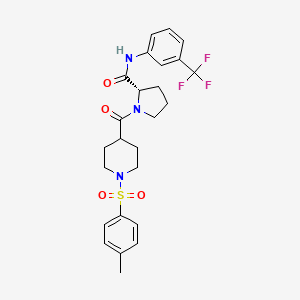
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)

![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
